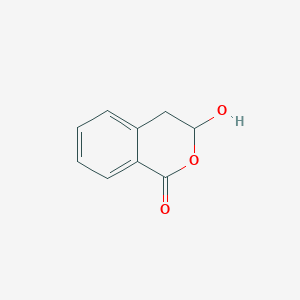

3-Hydroxyisochroman-1-one

Description

Structure

3D Structure

Properties

CAS No. |

116206-41-8 |

|---|---|

Molecular Formula |

C9H8O3 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

3-hydroxy-3,4-dihydroisochromen-1-one |

InChI |

InChI=1S/C9H8O3/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-4,8,10H,5H2 |

InChI Key |

CAONMOKBCAHIFF-UHFFFAOYSA-N |

SMILES |

C1C(OC(=O)C2=CC=CC=C21)O |

Canonical SMILES |

C1C(OC(=O)C2=CC=CC=C21)O |

Synonyms |

1H-2-Benzopyran-1-one,3,4-dihydro-3-hydroxy-(9CI) |

Origin of Product |

United States |

Overview of Isochroman 1 One Core Structures in Chemical and Biological Contexts

The isochroman-1-one (B1199216) framework, a bicyclic system containing a lactone (a cyclic ester), is a recurring motif in a multitude of natural products. nih.govmdpi.com These compounds, also referred to as 3,4-dihydroisocoumarins, are isomers of coumarins with a reversed lactone ring. mdpi.com The isochroman-1-one core is often substituted with various functional groups, such as hydroxyl, methoxy, and alkyl chains, which significantly influence their biological properties. nih.gov

In the realm of biology, isochroman-1-one derivatives have demonstrated a broad spectrum of activities. Research has highlighted their potential as antioxidant, antiplatelet, antimicrobial, and anticancer agents. For instance, certain synthetic 3-phenyl-1H-isochromen-1-one analogues have exhibited antioxidant activities significantly greater than that of ascorbic acid. The biological significance of these compounds is intrinsically linked to their chemical structure, which allows them to interact with various biological targets. ontosight.ai

From a chemical perspective, the isochroman-1-one core is a valuable synthon in organic chemistry. Its lactone ring can undergo hydrolysis, and the aromatic ring can be subjected to various electrophilic and nucleophilic substitution reactions. This chemical versatility allows for the synthesis of a wide array of derivatives, making the isochroman-1-one scaffold a privileged structure in medicinal chemistry for the development of new therapeutic agents.

Significance of 3 Hydroxyisochroman 1 One As a Distinct Chemical Entity in Research

3-Hydroxyisochroman-1-one, also known as 3,4-dihydro-3-hydroxyisochroman-1-one, distinguishes itself within the isochroman-1-one (B1199216) family due to the presence of a hydroxyl group at the 3-position. researchgate.net This hydroxyl group introduces a chiral center and provides a reactive handle for further chemical transformations, such as the formation of ethers and esters. researchgate.net

The significance of this compound in research is underscored by its role as a key intermediate in the synthesis of more complex molecules. For example, it has been utilized to prepare acetal (B89532) derivatives that have been evaluated for their antibacterial and antifungal activities. researchgate.net The synthesis of this compound itself has been a subject of investigation, with methods like the one-pot oxidation of indene (B144670) being reported. researchgate.netresearchgate.net

Furthermore, derivatives of this compound have been found in nature. For instance, (R)-3-((3S,4R)-3,4-dihydroxypentyl)-8-hydroxyisochroman-1-one and (R)-3-((3S,4S)-3,4-dihydroxypentyl)-8-hydroxyisochroman-1-one were isolated from the fungus Talaromyces amestolkiae. mdpi.com The study of such naturally occurring analogues provides insights into the structural diversity and potential biological roles of this compound derivatives.

Scope and Objectives of Academic Research on 3 Hydroxyisochroman 1 One

Chemoenzymatic Approaches

Chemoenzymatic methods leverage the high selectivity of enzymes to perform key transformations, often under mild and environmentally benign conditions.

Vanadium Chloroperoxidase-Catalyzed Cyclization of 2-Vinylbenzoic Acids

A notable chemoenzymatic approach involves the use of vanadium chloroperoxidase from Curvularia inaequalis (CiVCPO) to catalyze the cyclization of 2-vinylbenzoic acids. elsevierpure.comresearchgate.netnih.gov This biocatalytic process generates 4-hydroxyisochroman-1-ones, which are structurally related to the target compound. elsevierpure.comresearchgate.netnih.gov The reaction proceeds via a halocyclization mechanism where the enzyme generates a hypohalite species in situ. researchgate.netresearchgate.net This is followed by the nucleophilic attack of the carboxylic acid onto the activated alkene. researchgate.net Interestingly, the reaction favors a 6-endo cyclization pathway to form the isochromanone ring system, rather than the 5-exo pathway that would lead to a phthalide. researchgate.net This method is considered more environmentally friendly compared to traditional chemical methods that may produce toxic byproducts. elsevierpure.comresearchgate.netnih.gov

Investigation of Enzymatic Reaction Conditions and Efficiency

The efficiency of the vanadium chloroperoxidase-catalyzed cyclization is highly dependent on the reaction conditions. Studies have shown that the reaction is typically carried out in a citrate (B86180) buffer at a pH of 5. elsevierpure.comresearchgate.netnih.gov To improve the solubility of the 2-vinylbenzoic acid substrates, a co-solvent such as dimethyl sulfoxide (B87167) (DMSO) is often added, with concentrations around 30% being effective without significant loss of enzyme activity. elsevierpure.comresearchgate.netnih.govresearchgate.net The reaction requires the presence of a halide source, such as potassium bromide (KBr), and an oxidant, hydrogen peroxide (H₂O₂), to facilitate the enzymatic generation of the hypohalite. elsevierpure.comresearchgate.netnih.gov

The substrate scope of this enzymatic cyclization has been explored with various 2-vinylbenzoic acid derivatives. researchgate.net The electronic properties of the substituents on the aromatic ring can influence the reaction yield.

Table 1: Substrate Scope for CiVCPO-Catalyzed Cyclization of 2-Vinylbenzoic Acids Reaction conditions: 40 mM substrate, 160 mM KBr, 170 mM H₂O₂, 400 nM CiVCPO in 100 mM citrate buffer with 30% DMSO for 24 hours. Yields determined by ¹H-NMR. researchgate.net

| Substrate (2-vinylbenzoic acid derivative) | Product (4-hydroxyisochroman-1-one derivative) | Yield (%) |

| Unsubstituted | 4-hydroxyisochroman-1-one | 85 |

| 5-methoxy | 5-methoxy-4-hydroxyisochroman-1-one | 90 |

| 5-methyl | 5-methyl-4-hydroxyisochroman-1-one | 88 |

| 5-chloro | 5-chloro-4-hydroxyisochroman-1-one | 75 |

| 5-nitro | 5-nitro-4-hydroxyisochroman-1-one | 30 |

Chemical Synthetic Routes

A range of chemical methods have been developed for the synthesis of this compound and its analogs, providing access to a diverse array of substituted derivatives.

One-Pot Oxidation of Indene utilizing Tungstic Acid-Hydrogen Peroxide

A direct, one-pot synthesis of 3,4-dihydro-3-hydroxyisochroman-1-one has been achieved through the oxidation of indene using a tungstic acid-hydrogen peroxide system. researchgate.netresearchgate.net This method provides the target lactol in a single step. researchgate.netresearchgate.net The reaction also produces indan-trans-1,2-diol as a significant byproduct. researchgate.net The use of tungstic acid as a catalyst in combination with hydrogen peroxide is a known method for various organic transformations. researchgate.net In this specific reaction, the oxidation of indene leads to the formation of the desired this compound. researchgate.net

Halocyclization Strategies for Isochromanone Scaffolds

Halocyclization is a powerful strategy for constructing the isochromanone core. elsevierpure.comresearchgate.netnih.gov This method typically involves the reaction of a substrate containing both a carboxylic acid and an alkene with a halogen source. nih.govwikipedia.org The electrophilic halogen activates the double bond, which is then attacked by the intramolecular carboxylic acid nucleophile. wikipedia.orgrsc.org This approach has been utilized in both chemical and chemoenzymatic syntheses. elsevierpure.comresearchgate.netnih.gov For instance, the use of hypervalent iodine species or N-bromosuccinimide can facilitate this transformation, although these methods may generate toxic byproducts. elsevierpure.comresearchgate.netnih.gov Subsequent hydrolysis of the resulting 4-haloisochromanone can yield the corresponding 4-hydroxyisochroman-1-one. researchgate.netresearchgate.net

Solid-phase synthesis methodologies have also been developed, employing a traceless halocyclization approach to generate libraries of 3-substituted 4-haloisocoumarins. nih.gov This involves a Sonogashira cross-coupling of a polymer-bound 2-bromobenzoate (B1222928) with a terminal alkyne, followed by an electrophile-induced halocyclization. nih.gov

Intramolecular Aldol Reactions for Substituted this compound Derivatives

Intramolecular aldol reactions offer a route to substituted this compound derivatives. researchgate.net This strategy involves the cyclization of a precursor molecule containing two appropriately positioned carbonyl groups. pressbooks.publibretexts.orglibretexts.org The reaction proceeds by forming an enolate which then attacks the other carbonyl group intramolecularly to form a five- or six-membered ring. pressbooks.publibretexts.orglibretexts.org

For example, the diastereo- and enantioselective synthesis of 3-acetyl-4-hydroxyisochroman-1-ones can be achieved via an intramolecular trans-selective aldol reaction using proline-type organocatalysts. researchgate.net This method provides good yields and high stereoselectivities. researchgate.net Another application of this strategy is the synthesis of (±)-vibralactone, where an intramolecular aldol reaction is a key step in forming a spiro lactone cyclopentenal intermediate. nih.gov

An in-depth examination of synthetic strategies for this compound and its structurally related analogs reveals a sophisticated landscape of chemical reactions. These methodologies are pivotal for accessing the core isochromanone scaffold, with particular emphasis on controlling stereochemistry, which is crucial for the synthesis of bioactive natural products.

Spectroscopic Characterization and Structure Elucidation of 3 Hydroxyisochroman 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 3-Hydroxyisochroman-1-one. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons.

The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns depending on the substitution. The protons of the heterocyclic ring, specifically the methylene (B1212753) protons at position 4 (C4) and the methine proton at position 3 (C3), will resonate in the upfield region. The C4 protons are diastereotopic and are expected to appear as a complex multiplet, while the C3 proton, being adjacent to a hydroxyl group and an oxygen atom, will be shifted downfield. The hydroxyl proton itself will present as a broad singlet, the position of which can be concentration and solvent dependent.

Expected ¹H NMR Chemical Shift Ranges for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 7.0 - 8.5 | m |

| H-3 | 5.0 - 5.5 | m |

| H-4 | 2.8 - 3.2 | m |

| 3-OH | Variable | br s |

This table is interactive. Click on headers to sort.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, nine distinct signals are expected in the proton-decoupled spectrum.

The most downfield signal corresponds to the carbonyl carbon of the lactone (C1) due to the strong deshielding effect of the double-bonded oxygen. The aromatic carbons will resonate in the typical range for benzene derivatives (δ 120-140 ppm). The carbon bearing the hydroxyl group (C3) will appear in the δ 90-100 ppm region, while the methylene carbon (C4) will be found further upfield.

Expected ¹³C NMR Chemical Shift Ranges for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C1 (C=O) | 165 - 175 |

| Aromatic C | 120 - 140 |

| C3 (CH-OH) | 90 - 100 |

| C4 (CH₂) | 30 - 40 |

This table is interactive. Click on headers to sort.

Two-dimensional NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and for determining the connectivity and relative stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the aromatic protons, as well as between the H-3 proton and the diastereotopic H-4 protons, confirming their adjacent relationship within the heterocyclic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal for H-3 would correlate with the carbon signal for C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the relative stereochemistry by identifying protons that are close in space. For derivatives of this compound with substituents, NOESY can reveal the spatial relationship between these substituents and the protons on the isochromanone framework, helping to establish their cis or trans orientation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent features in the IR spectrum of this compound are the absorptions due to the hydroxyl (-OH) group and the lactone carbonyl (C=O) group. The O-H stretching vibration will appear as a broad band in the region of 3500-3200 cm⁻¹, with the broadening resulting from hydrogen bonding. The C=O stretch of the six-membered lactone ring is expected to give a strong, sharp absorption band in the range of 1750-1735 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Lactone (C=O) | C=O Stretch | 1750 - 1735 | Strong, Sharp |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Weak |

This table is interactive. Click on headers to sort.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₉H₈O₃), the molecular weight is 164.16 g/mol . In techniques like Electrospray Ionization (ESI-MS), the compound would typically be observed as a protonated molecule [M+H]⁺ at m/z 165 or as a sodiated adduct [M+Na]⁺ at m/z 187. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism, Optical Rotation)

While this compound itself is achiral if synthesized from achiral precursors, the introduction of substituents or stereoselective synthesis can lead to chiral derivatives. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotation, are essential for determining the absolute configuration of these enantiomers.

Optical Rotation: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers will rotate the light to an equal extent but in opposite directions (dextrorotatory, (+), or levorotatory, (-)). The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (e.g., solvent, temperature, wavelength).

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (Cotton effects) in the regions of UV-Vis absorption. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chromophores in the molecule. By comparing the experimental CD spectrum to that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of a chiral center can be confidently assigned.

For chiral derivatives of this compound, these techniques would be crucial for stereochemical assignment, which is often vital for understanding their biological activity.

X-ray Crystallography for Solid-State Molecular Structures

X-ray crystallography stands as the definitive method for determining the precise atomic and molecular structure of a crystalline solid. researchgate.net By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can generate a three-dimensional map of electron density, revealing exact atomic positions, bond lengths, and bond angles. mdpi.com This technique is invaluable for establishing the absolute configuration of chiral centers and understanding intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. nih.gov

While a crystal structure for this compound itself is not publicly available, analysis of closely related derivatives provides significant insight into the core molecular framework. The solid-state structures of several 3-substituted isochroman-1-ones have been elucidated, confirming the general conformation and structural parameters of the bicyclic system. For instance, the heterocyclic ring in these derivatives typically adopts a non-planar, twisted conformation. nih.gov

The crystallographic data for derivatives like 3-benzylisochroman-1-one and 3-(3-bromobenzyl)-1H-isochromen-1-one detail the key structural parameters of the isochroman-1-one (B1199216) skeleton. nih.govnih.gov These studies confirm the planarity of the aromatic ring and provide precise measurements for the lactone moiety.

| Parameter | 3-Benzylisochroman-1-one nih.gov | 3-(3-Bromobenzyl)-1H-isochromen-1-one nih.gov |

|---|---|---|

| Formula | C₁₆H₁₄O₂ | C₁₆H₁₁BrO₂ |

| Crystal System | Monoclinic | Triclinic |

| Space Group | - | P-1 |

| a (Å) | 12.503 (5) | 7.4508 (5) |

| b (Å) | 8.0200 (9) | 8.1824 (6) |

| c (Å) | 12.892 (5) | 11.3663 (8) |

| β (°) | 102.43 (2) | 98.392 (7) |

| Volume (ų) | 1262.4 (7) | 625.58 (8) |

| Dihedral Angle (Aromatic Rings) | 78.49 (3)° | 88.90 (2)° |

Advanced Spectroscopic Techniques (e.g., Resonance Raman, EPR, UV-Vis Absorption)

Beyond the foundational techniques of NMR and IR spectroscopy, advanced methods provide deeper insights into the electronic structure and specific molecular properties of this compound and its derivatives.

Resonance Raman Spectroscopy

Resonance Raman (RR) spectroscopy is a powerful vibrational technique that can provide detailed information about the structure of chromophores within a molecule. nih.gov By tuning the excitation laser wavelength to coincide with an electronic absorption band of the molecule, specific vibrational modes associated with that chromophore are selectively enhanced by several orders of magnitude. unizar-csic.es For this compound, the aromatic ring and the carbonyl group of the lactone constitute the primary chromophore. RR spectroscopy could be used to probe the vibrational modes of this system, offering insights into the π-electron conjugation and the local environment of the carbonyl group. While specific RR data for this compound are not widely reported, studies on structurally similar molecules like coumarins demonstrate the utility of this technique for assigning characteristic vibrational bands. researchgate.net

| Parameter | Description | Typical Information Gained for Isochromanones |

|---|---|---|

| Raman Shift (cm⁻¹) | The energy difference between the incident and scattered photons, corresponding to molecular vibrational frequencies. | Identification of C=C aromatic stretching, C=O carbonyl stretching, and skeletal deformation modes. |

| Enhancement Factor | The increase in Raman scattering intensity when the laser excitation wavelength matches an electronic transition. | Confirms the association of specific vibrations with the molecule's chromophore (the benzoyl system). |

| Depolarization Ratio (ρ) | The ratio of the intensity of scattered light polarized perpendicular and parallel to the incident light. | Helps in assigning vibrational modes to their symmetry classes (e.g., symmetric vs. asymmetric vibrations). |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to molecules or ions that possess unpaired electrons. As a diamagnetic molecule with a closed-shell electronic configuration, this compound is EPR-silent in its ground state. However, EPR spectroscopy can be a valuable tool for studying radical derivatives or paramagnetic metal complexes of isochromanones. For instance, studies have been conducted on lactone radical cations generated via γ-irradiation, where EPR was used to characterize the resulting species by determining their g-values and hyperfine coupling constants. acs.org Such an analysis would be critical for investigating oxidation processes or the interaction of this compound with radical species.

| Parameter | Description | Relevance to Potential Isochromanone Radicals |

|---|---|---|

| g-factor | A dimensionless constant that characterizes the magnetic moment of the unpaired electron. | Helps identify the nature of the radical (e.g., carbon-centered vs. oxygen-centered). |

| Hyperfine Coupling (A) | The interaction between the unpaired electron and nearby magnetic nuclei (e.g., ¹H), leading to the splitting of EPR lines. | Provides information about the spatial distribution of the unpaired electron and the structure of the radical. |

UV-Vis Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions between molecular orbitals. sharif.edu For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the substitution pattern on the aromatic ring and the extent of conjugation. The spectrum of 3,4-dihydroisocoumarins is typically characterized by strong absorption bands in the UV region. The presence of hydroxyl groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) depending on the solvent and pH.

| Compound Type | Typical λmax (nm) | Associated Electronic Transition |

|---|---|---|

| 3,4-Dihydroisocoumarin | ~220-250 | π → π* (Benzene E₂ band) |

| 3,4-Dihydroisocoumarin | ~260-290 | π → π* (Benzene B band) |

Computational and Theoretical Studies of 3 Hydroxyisochroman 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Property Prediction

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov DFT is often used in ab initio thermochemistry to provide optimized geometries for single-point evaluations at a high level and to supply estimates of anharmonic zero-point energies. nih.gov The core idea of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wave function that depends on the coordinates of all electrons. mdpi.com

For 3-Hydroxyisochroman-1-one, a DFT calculation would begin with a geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, corresponding to the most stable three-dimensional structure. mdpi.commdpi.com Various exchange-correlation functionals, such as B3LYP or PBE, would be paired with a suitable basis set (e.g., 6-31G(d,p) or cc-pVTZ) to perform these calculations. nih.govfu-berlin.de

Once the optimized geometry is obtained, a wide range of electronic properties can be predicted. These include the distribution of electron density, the molecular electrostatic potential (which indicates regions of positive and negative charge), dipole moments, and spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra. fu-berlin.de

Illustrative Data Table for DFT Geometry Optimization The following table presents hypothetical optimized geometric parameters for this compound, as would be obtained from a DFT calculation. This data is for illustrative purposes only.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31G(d,p))| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C1=O1 | 1.215 |

| Bond Length (Å) | C3-O(H) | 1.420 |

| Bond Angle (°) | O2-C1-C8a | 118.5 |

| Dihedral Angle (°) | H-O-C3-C4 | -65.0 |

Ab Initio and Semi-Empirical Methods for Molecular Characterization

Beyond DFT, other quantum chemical methods are available for molecular characterization.

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.orgchemeurope.com The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a good starting point but neglects electron correlation. wikipedia.orgchemeurope.com More advanced and computationally expensive methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be used to incorporate electron correlation and achieve higher accuracy. chemeurope.com These methods would be employed to obtain highly accurate energies and properties for this compound, serving as a benchmark for less computationally demanding methods. proquest.comdtic.mil

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but make several approximations and use parameters derived from experimental data to simplify the calculations. uni-muenchen.dewikipedia.org Methods like AM1, PM3, and MNDO are much faster than ab initio or DFT methods, making them suitable for preliminary calculations on large molecules or for exploring potential energy surfaces. uni-muenchen.deststephens.net.in For this compound, semi-empirical methods could be used for initial geometry optimizations or to screen different conformations before applying more rigorous methods. libretexts.orgacs.org

Reactivity and Reaction Mechanism Investigations

Computational chemistry is instrumental in understanding the reactivity of molecules and elucidating the mechanisms of chemical reactions. researchgate.net

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites in a molecule. wikipedia.org It describes the change in electron density at a particular point in a molecule when an electron is added or removed. wikipedia.orgscm.com

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (attack by an electron donor), which indicates the sites most susceptible to gaining an electron.

f-(r): for electrophilic attack (attack by an electron acceptor), which highlights the sites that most readily give up an electron.

f0(r): for radical attack.

For this compound, calculating the condensed Fukui functions (where the function is evaluated for each atom) would predict which atoms are the most likely sites for nucleophilic and electrophilic attack. nih.govscm.com For example, the carbonyl carbon (C1) is expected to be a primary electrophilic site, while the oxygen atoms would likely be nucleophilic centers.

Illustrative Data Table for Fukui Function Analysis The following table provides hypothetical condensed Fukui function values for selected atoms in this compound. This data is for illustrative purposes only.

Table 2: Hypothetical Condensed Fukui Function Values for this compound| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| C1 (Carbonyl) | 0.250 | 0.050 |

| O1 (Carbonyl) | 0.080 | 0.180 |

| O2 (Ether) | 0.060 | 0.150 |

| O3 (Hydroxyl) | 0.070 | 0.190 |

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, stating that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.orgwikipedia.org

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor. taylorandfrancis.com

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor. taylorandfrancis.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orgossila.com

For this compound, FMO analysis would provide insights into its reactivity profile. The shapes and energies of the HOMO and LUMO would be calculated to predict how it would interact with other reagents.

Illustrative Data Table for FMO Analysis The following table presents hypothetical energy values for the frontier molecular orbitals of this compound. This data is for illustrative purposes only.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Computational Modeling of Reaction Pathways and Transition States

Computational methods can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism. chemrxiv.orgrsc.orgresearchgate.net This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them.

A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. researchgate.net By calculating the energies of the reactants and the transition state, the activation energy of the reaction can be determined, which is directly related to the reaction rate. acs.org

For a reaction involving this compound, such as its synthesis or a subsequent transformation, computational modeling could be used to:

Propose a plausible reaction mechanism.

Calculate the structures and energies of all transition states and intermediates.

Determine the rate-determining step of the reaction.

Investigate the effect of substituents or catalysts on the reaction pathway.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a cornerstone of understanding the three-dimensional structure of a molecule, which in turn dictates its physical and biological properties. For a molecule like this compound, with a non-planar heterocyclic ring and a hydroxyl substituent, multiple low-energy conformations, or conformers, are expected to exist. The puckering of the dihydropyranone ring and the orientation of the hydroxyl group are the primary degrees of freedom.

Theoretical conformational searches can be performed using various quantum mechanical methods, such as Density Functional Theory (DFT). For instance, studies on related heterocyclic systems often employ DFT functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) to locate and determine the relative energies of different conformers. The analysis would likely reveal the most stable conformer of this compound, potentially stabilized by an intramolecular hydrogen bond between the 3-hydroxyl group and the lactone carbonyl oxygen. The relative energies of other conformers, arising from different ring puckering or hydroxyl orientations, would also be quantified.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Ring Conformation | Hydroxyl Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Twisted-Chair | Axial (Intramolecular H-bond) | 0.00 |

| 2 | Twisted-Chair | Equatorial | 2.5 |

| 3 | Boat | Axial | 4.8 |

| 4 | Boat | Equatorial | 5.2 |

Note: This table is illustrative and represents the type of data that would be generated from a computational conformational analysis. The actual values would require specific quantum chemical calculations.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. youtube.commdpi.comdntb.gov.ua By simulating the motion of atoms based on a force field, MD can provide insights into the conformational flexibility of the molecule, the stability of intramolecular hydrogen bonds, and its interactions with solvent molecules. youtube.commdpi.comdntb.gov.ua An MD simulation would reveal the accessible conformational space at a given temperature and the timescales of transitions between different conformers. This is particularly important for understanding how the molecule might behave in a biological environment or in solution.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hirshfeld Surface, AIM, NBO)

To gain a deeper understanding of the bonding and non-covalent interactions that govern the structure and crystal packing of this compound, several computational techniques can be employed.

Hirshfeld Surface Analysis: This method provides a visual and quantitative way to explore intermolecular interactions in a crystal lattice. nih.goviucr.orgmdpi.com By mapping properties onto a surface defined by the electron distribution of the molecule, it is possible to identify and quantify different types of close contacts, such as hydrogen bonds and van der Waals interactions. For this compound, a Hirshfeld surface analysis would likely highlight the significance of O-H···O hydrogen bonds in its crystal packing. The analysis generates two-dimensional fingerprint plots that summarize the percentage contribution of different types of contacts.

Table 2: Expected Contributions to the Hirshfeld Surface of this compound

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | ~40-50% |

| O···H / H···O | ~25-35% |

| C···H / H···C | ~15-25% |

| C···O / O···C | ~5-10% |

| C···C | <5% |

Note: This table is a hypothetical representation based on typical values for similar organic molecules and would need to be confirmed by analysis of the actual crystal structure.

Atoms in Molecules (AIM) Theory: The AIM theory, developed by Richard Bader, allows for the characterization of chemical bonds and non-covalent interactions based on the topology of the electron density. nih.gov An AIM analysis of this compound could be used to definitively characterize the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. nih.gov By locating the bond critical point (BCP) between the hydrogen and oxygen atoms, and analyzing the properties of the electron density at this point (such as the electron density and its Laplacian), one can determine the strength and nature of this interaction.

Benchmarking and Validation of Computational Models

The reliability of computational predictions is highly dependent on the chosen theoretical method and basis set. Therefore, benchmarking and validation are crucial steps in computational studies. nih.govnih.gov

For this compound, a key aspect would be to benchmark different DFT functionals for their ability to accurately predict its geometry, particularly the parameters associated with the dihydropyranone ring and the intramolecular hydrogen bond. This could be done by comparing the calculated geometries with experimental data from X-ray crystallography, if available. A validation study would involve a systematic comparison of results from various functionals (e.g., B3LYP, M06-2X, ωB97X-D) and basis sets of increasing size and complexity. nih.govarxiv.org

The performance of these computational models would be assessed based on their ability to reproduce key structural parameters.

Table 3: Illustrative Benchmarking of DFT Functionals for Key Geometrical Parameters of this compound

| Parameter | Experimental | B3LYP/6-31G* | M06-2X/6-311+G** | ωB97X-D/aug-cc-pVTZ |

|---|---|---|---|---|

| C=O bond length (Å) | Value | Δ = x | Δ = y | Δ = z |

| O-H bond length (Å) | Value | Δ = x | Δ = y | Δ = z |

| O···H distance (Å) | Value | Δ = x | Δ = y | Δ = z |

| C-O-C bond angle (°) | Value | Δ = x | Δ = y | Δ = z |

Note: This table illustrates the format of a benchmarking study. "Value" would be the experimental measurement, and Δ represents the deviation of the calculated value from the experimental one.

Such a validation process ensures that the chosen computational model is appropriate for accurately describing the chemical system under investigation, lending confidence to the theoretical predictions of its properties and reactivity. For oxygen-containing heterocyclic compounds, it is particularly important to validate the methods' ability to handle electron delocalization, ring strain, and non-covalent interactions accurately. mdpi.com

Synthetic Utility and Scaffolding Applications of 3 Hydroxyisochroman 1 One Motifs

Role as Key Intermediates in the Synthesis of Complex Organic Molecules

The isochromanone framework is a key structural unit found in numerous natural products exhibiting a wide range of biological activities. Consequently, the synthesis of isochromanone derivatives, including the 3-hydroxy variant, is of significant interest as it provides access to these complex molecules. The strategic placement of the hydroxyl group at the 3-position offers a handle for further functionalization and stereochemical control, making 3-hydroxyisochroman-1-one a valuable chiral synthon in organic synthesis.

Stereoselective synthetic strategies are crucial for accessing biologically active enantiomers. One notable approach involves the asymmetric ortho-lithiation of chiral amides, which, upon reaction with aldehyde electrophiles, can lead to the formation of hydroxyl-isochromanones with high stereocontrol. This method has been successfully applied to the synthesis of the isochromanone core of ajudazols, which are potent inhibitors of the mitochondrial respiratory chain isolated from myxobacteria. acs.orgrsc.org The ajudazols represent a class of natural products where the isochromanone moiety is a critical pharmacophore.

Furthermore, isochromanones serve as intermediates in the synthesis of other heterocyclic systems. For instance, they can be converted to isoquinolines and pyridones, highlighting their versatility as precursors to a broader range of nitrogen-containing compounds. researchgate.net The reactivity of the lactone ring allows for various transformations, including ring-opening and subsequent recyclization reactions to generate diverse molecular scaffolds.

The synthesis of isochromanone-containing natural products from myxobacteria underscores the importance of this motif as a synthetic target and intermediate. rsc.org Strategies for the synthesis of the isochromanone and associated fragments of these natural products often involve multi-step sequences where the controlled formation of the isochromanone core is a key transformation. rsc.org

Integration into Defined Molecular Scaffolds

The rigid, bicyclic structure of the isochromanone core makes it an attractive scaffold for the design of molecules with specific three-dimensional orientations of functional groups. This is particularly relevant in medicinal chemistry, where the spatial arrangement of substituents is critical for molecular recognition and biological activity.

Design Principles and Architectural Control of Scaffolds

The design of molecular scaffolds based on the this compound motif is guided by the desire to create molecules with well-defined shapes and functionalities. The fusion of the aromatic ring with the lactone provides a planar and rigid platform, while the hydroxyl group at the stereogenic C3 position allows for the introduction of diversity elements with precise stereochemical control.

Axially chiral isochromen-1-imines, which can be readily converted to the corresponding lactones, represent a class of nonbiaryl atropisomers. rsc.org The synthesis of these compounds through organocatalytic intramolecular annulation demonstrates a powerful strategy for controlling the axial chirality of the isochromanone scaffold. rsc.org This architectural control is crucial for designing ligands for asymmetric catalysis and probes for studying biological processes.

Furthermore, the synthesis of biaryl-type bis-1-arylisochromans introduces another layer of architectural complexity, combining both central and axial chirality. nih.gov These molecules, inspired by naturally occurring bis-isochromans, are synthesized through stereoselective Suzuki-Miyaura coupling followed by oxa-Pictet-Spengler cyclizations. nih.gov The ability to control the stereochemistry of both the isochromanone core and the biaryl axis opens up possibilities for creating highly complex and functionally diverse molecular architectures.

Exploration in Supramolecular Chemistry and Self-Assembly

While the direct exploration of this compound in supramolecular chemistry and self-assembly is not extensively documented, the structural features of the isochromanone scaffold suggest its potential in these areas. The presence of a rigid aromatic core, a polar lactone, and a hydrogen-bonding hydroxyl group provides the necessary functionalities for directing non-covalent interactions.

The planar aromatic portion can participate in π-π stacking interactions, while the lactone carbonyl and the hydroxyl group can act as hydrogen bond acceptors and donors, respectively. These directional interactions could be exploited to program the self-assembly of isochromanone-based molecules into well-defined supramolecular structures such as gels, liquid crystals, or discrete oligomers. The ability to introduce various substituents on the aromatic ring and at the 3-position would allow for the fine-tuning of these intermolecular interactions, enabling control over the morphology and properties of the resulting self-assembled materials.

Potential Applications in Material Science and Bio-inspired Materials

The inherent chirality and rigidity of the this compound scaffold make it a promising candidate for the development of novel materials. Chiral lactones are valuable building blocks in the synthesis of polymers, and the incorporation of the isochromanone motif could lead to polymers with unique chiroptical properties.

Inspired by the diverse biological activities of isochromanone-containing natural products, there is potential for the development of bio-inspired materials. For example, the antibacterial properties of some bis-isochromans suggest that materials incorporating this scaffold could have applications in antimicrobial coatings or medical devices. nih.gov The ability to synthesize a variety of stereoisomers and analogs allows for the systematic investigation of structure-activity relationships, which is crucial for the rational design of bioactive materials.

Chemoenzymatic Strategies for Scaffold Derivatization and Functionalization

Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical transformations, offers a powerful approach for the synthesis and derivatization of complex molecules like this compound. nih.govmdpi.com Enzymes can be used to introduce chirality with high enantioselectivity, a feature that is often challenging to achieve through purely chemical methods.

While specific chemoenzymatic derivatizations of this compound are not widely reported, the principles of chemoenzymatic synthesis can be readily applied to this scaffold. For instance, lipases could be employed for the kinetic resolution of racemic this compound or for the enantioselective acylation of the hydroxyl group to introduce various functional moieties.

Structure Activity Relationships Sar of 3 Hydroxyisochroman 1 One Derivatives

Correlation of Structural Modifications with Observed Biological Activities

The core structure of 3-hydroxyisochroman-1-one, a type of isocoumarin (B1212949), serves as a versatile scaffold for the development of various biologically active compounds. Isocoumarins and their derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory activities. The biological potential of these compounds is largely dictated by the nature and substitution pattern of various functional groups attached to the benzopyranone core.

SAR Studies on Specific Derivatives (e.g., Acetal (B89532) Derivatives and their Antibacterial/Antifungal Properties)

While specific studies on acetal derivatives of this compound are not extensively documented in the available literature, broader research on substituted isocoumarins and dihydroisocoumarins provides valuable insights into their antimicrobial properties.

Studies on 3-substituted isocoumarins have revealed that the nature of the substituent at the 3-position is a key determinant of their antibacterial and antifungal activity. For example, a comparative study of 3-(substituted phenyl)isocoumarins, their nitrogen analogues (isoquinolones), and thio analogues (isocoumarin-1-thiones) demonstrated that the thio derivatives exhibited the highest antibacterial activity. scirp.orgresearchgate.net This suggests that the replacement of the oxygen atom in the lactone ring with sulfur can enhance antibacterial potency.

Furthermore, the substitution pattern on the phenyl ring of 3-phenylisocoumarins plays a significant role. The presence of electron-withdrawing groups, such as halogens, on the phenyl ring has been shown to modulate antimicrobial activity. For instance, chloro-substituted dihydroisocoumarin derivatives have demonstrated potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus licheniformis. nih.gov The presence of a chlorine atom at certain positions on the dihydroisocoumarin scaffold was found to improve the bioactivity of the compounds. nih.gov

In one study, a newly isolated dichlorodiaportinolide, an isocoumarin derivative, exhibited significant antifungal activity against Rhizoctonia solani, with a minimum inhibitory concentration (MIC) value comparable to the positive control, carbendazim. nih.gov This highlights the potential of halogenated isocoumarins as antifungal agents. The study also noted that another related compound, dichlorodiaportin, showed weaker antifungal activity, indicating that subtle structural differences can lead to notable changes in efficacy. nih.gov

The table below summarizes the antimicrobial activity of selected isocoumarin derivatives, illustrating the influence of structural modifications on their potency.

| Compound Type | Modification | Target Organism(s) | Observed Activity |

| 3-(Substituted phenyl)isocoumarins | Varies | Gram-positive and Gram-negative bacteria | Moderate antibacterial activity scirp.org |

| 1-Thioisocoumarins | Replacement of lactone oxygen with sulfur | Gram-positive and Gram-negative bacteria | Higher antibacterial activity compared to parent isocoumarins scirp.orgresearchgate.net |

| Chloro-dihydroisocoumarins | Chlorine substitution | Staphylococcus aureus, Bacillus licheniformis | Potent antibacterial activity nih.gov |

| Dichlorodiaportinolide | Dichloro substitution | Rhizoctonia solani, Colletotrichum musae | Significant antifungal activity nih.gov |

Influence of Hydroxylation Patterns and Other Substituents on Activity (e.g., Antioxidative Potential of Hydroxy-1-aryl-isochromans)

The antioxidative potential of this compound derivatives is strongly influenced by the number and position of hydroxyl groups on the aromatic rings. Studies on a series of hydroxy-1-aryl-isochroman derivatives have demonstrated a clear correlation between the degree of hydroxylation and the antioxidant and radical scavenging activities.

Research comparing isochroman (B46142) derivatives with varying numbers of hydroxyl groups (ISO-0 with no hydroxyls, ISO-2 with two, ISO-3 with three, and ISO-4 with four) revealed that the antioxidant activity against mitochondrial lipid peroxidation increased with the number of hydroxyl groups. imjst.org The derivatives with two, three, and four hydroxyl groups (ISO-2, ISO-3, and ISO-4) displayed higher activity than the non-hydroxylated derivative (ISO-0) and the reference antioxidant, Trolox. imjst.org

In terms of radical scavenging, the derivative with four hydroxyl groups (ISO-4) was found to be the most potent scavenger of the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical and superoxide (B77818) radicals. Its efficacy was significantly higher than that of the derivatives with two or three hydroxyl groups, while the fully methoxylated derivative (ISO-0) was inactive. This suggests that the free hydroxyl groups are essential for the radical scavenging activity.

The table below presents the radical scavenging activity of different hydroxy-1-aryl-isochroman derivatives, highlighting the impact of the hydroxylation pattern.

| Compound | Number of Hydroxyl Groups | DPPH Radical Scavenging (EC50 in µM) | Superoxide Scavenging (EC50 in µM) |

| ISO-0 | 0 | Inactive | Inactive |

| ISO-2 | 2 | 25.1 | 91.8 |

| ISO-3 | 3 | 22.4 | 84.0 |

| ISO-4 | 4 | 10.3 | 34.3 |

Interestingly, while a higher degree of hydroxylation correlated with increased antioxidant activity, the effect on other biological activities, such as the reduction of microglial nitric oxide production, was more complex. The non-hydroxylated derivative (ISO-0) strongly reduced nitric oxide production, whereas the hydroxylated derivatives had a less pronounced or even no effect. imjst.org This indicates that different structural features may be responsible for different biological activities within the same class of compounds.

Impact of Stereochemistry on Structure-Activity Relationships (Enantioselective SAR)

The concept of stereochemistry is fundamental in pharmacology, as enantiomers of a chiral drug can exhibit significantly different biological activities. This is due to the three-dimensional nature of biological targets, such as enzymes and receptors, which can interact differently with each enantiomer. While specific enantioselective SAR studies on this compound derivatives are not extensively detailed in the reviewed scientific literature, the principles of stereoselectivity are well-established and highly relevant to this class of compounds.

The 3-position of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers), designated as (R)- and (S)-isomers. It is highly probable that these enantiomers will display different biological activities. For instance, in a study on the antimalarial activity of 3-Br-acivicin and its derivatives, which also possess a chiral center, it was found that only the isomers with a specific stereochemistry, (5S, αS), showed significant antiplasmodial activity. nih.gov This was attributed to the stereoselective uptake of these isomers, likely mediated by an L-amino acid transport system. nih.gov

This example underscores the critical role of stereochemistry in determining the biological fate and efficacy of a molecule. The differential activity of enantiomers can be due to several factors, including:

Differential binding affinity: One enantiomer may bind more strongly to the target receptor or enzyme than the other.

Differential metabolism: The two enantiomers may be metabolized at different rates or through different pathways in the body.

Differential uptake and distribution: The transport of enantiomers across cell membranes can be stereoselective.

Therefore, for the future development of this compound derivatives as therapeutic agents, it will be crucial to investigate the biological activities of individual enantiomers. The stereoselective synthesis of each enantiomer and their separate biological evaluation would be necessary to establish a clear enantioselective SAR. This would allow for the identification of the more potent and potentially less toxic enantiomer (the eutomer), leading to the development of more effective and safer drugs.

Q & A

Q. What experimental protocols ensure reproducibility in synthesizing 3-Hydroxyisochroman-1-one?

To ensure reproducibility, researchers must document detailed synthetic procedures, including reaction conditions (e.g., temperature, solvent, catalyst), purification methods (e.g., chromatography, recrystallization), and characterization data (e.g., NMR, HRMS). For novel compounds, provide full spectral data and purity validation (e.g., HPLC ≥95%). Known compounds require literature citations confirming identity . Limit primary manuscript data to five compounds; additional syntheses should be included in supplementary materials with step-by-step protocols .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Combine spectroscopic (NMR, IR) and chromatographic (HPLC, GC-MS) methods. For novel derivatives, elemental analysis or X-ray crystallography may be required. Validate purity using orthogonal methods (e.g., melting point determination alongside HPLC). Adhere to safety protocols for handling hazardous intermediates, including impermeable gloves and fume hood use .

Q. How should researchers design initial bioactivity screens for this compound derivatives?

Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) with positive and negative controls. Use dose-response curves to determine IC50 values. Ensure biological replicates (n ≥ 3) and statistical analysis (e.g., ANOVA with post-hoc tests). Reference established protocols from foundational literature to align with field standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Conduct a meta-analysis using the Q-profile method to quantify between-study variance and assess heterogeneity . Evaluate confounding variables (e.g., assay conditions, cell lines) and apply sensitivity analysis. Systematic reviews should prioritize databases like PubMed and Web of Science over Google Scholar due to superior precision and reproducibility .

Q. What computational strategies optimize the scaffold of this compound for target specificity?

Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities and SAR. Validate with molecular dynamics simulations (e.g., GROMACS) to assess stability. Use cheminformatics tools (e.g., RDKit) to generate derivative libraries and prioritize synthetic targets. Cross-validate predictions with experimental IC50 data .

Q. What methodologies address low yields in large-scale syntheses of this compound?

Optimize reaction parameters via Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent polarity). Use continuous-flow reactors to enhance heat/mass transfer. Monitor intermediates in real-time with PAT (Process Analytical Technology) tools like inline FTIR. Compare scalability outcomes across batch vs. flow systems .

Data Analysis and Validation

Q. How should researchers validate unexpected spectroscopic data for this compound derivatives?

Re-run analyses under identical conditions to rule out instrumentation errors. Compare with computational predictions (e.g., DFT-calculated NMR shifts). Collaborate with independent labs for cross-validation. Document anomalies in supplementary materials with raw data files .

Q. What statistical frameworks are appropriate for dose-response studies involving this compound?

Use nonlinear regression (e.g., four-parameter logistic model) to fit dose-response curves. Report confidence intervals and apply corrections for multiple comparisons (e.g., Bonferroni). For non-normal distributions, use non-parametric tests like Kruskal-Wallis .

Literature and Ethical Practices

Q. How to avoid bias when reviewing existing literature on this compound?

Follow PRISMA guidelines for systematic reviews: define inclusion/exclusion criteria a priori, use Boolean operators in searches (e.g., "this compound AND pharmacokinetics"), and screen results with dual reviewers. Exclude studies lacking experimental details or from unreliable platforms like .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.